![molecular formula C16H13NOS2 B14514513 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide CAS No. 62688-44-2](/img/structure/B14514513.png)
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide typically involves the reaction of 1-benzothiophen-3-ylmethanethiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid
- 2-Amino-5-(4-methyl-4H-1,2,4-triazole-3-yl-sulfanyl)-N-(4-methyl-thiazole-2-yl)benzamide
Uniqueness
2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
62688-44-2 |
|---|---|
Fórmula molecular |
C16H13NOS2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-3-ylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C16H13NOS2/c17-16(18)12-6-2-1-5-11(12)9-19-15-10-20-14-8-4-3-7-13(14)15/h1-8,10H,9H2,(H2,17,18) |
Clave InChI |
XMBXTZZZSROOQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CSC2=CSC3=CC=CC=C32)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


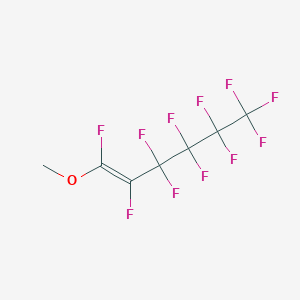
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
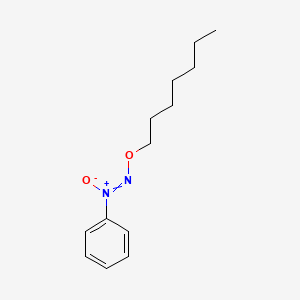
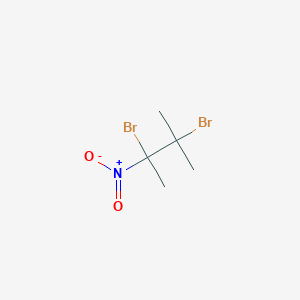
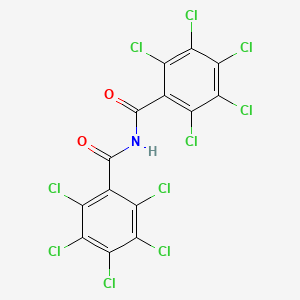
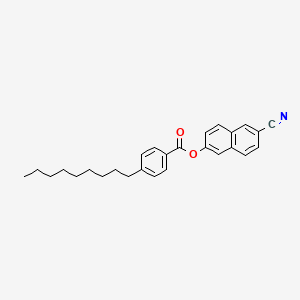
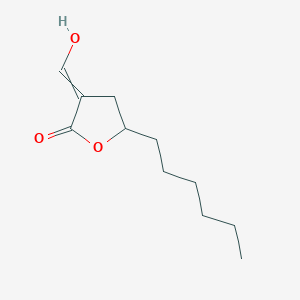
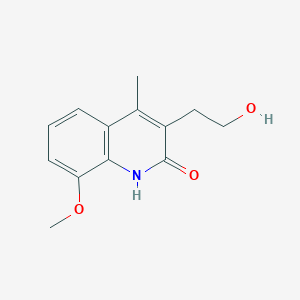
![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
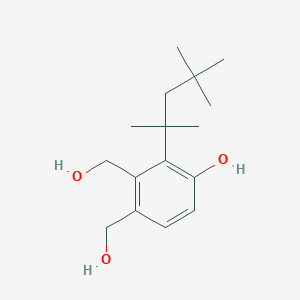
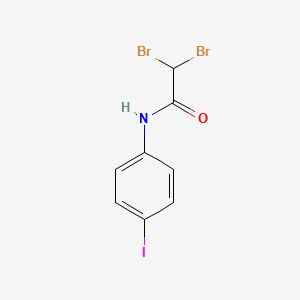
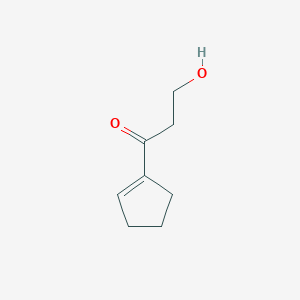
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
